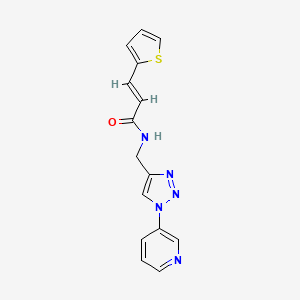
(E)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H13N5OS and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule that combines a pyridine ring, a triazole moiety, and a thiophene group. This unique structure is anticipated to confer significant biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound's molecular formula is C18H19N5OS with a molecular weight of 353.44 g/mol. The presence of the triazole and thiophene rings is known to enhance the biological activity of compounds due to their ability to interact with various biological targets.
Biological Activity Overview
Research has shown that compounds containing triazole and thiophene structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties. For instance, studies on triazole derivatives indicate strong activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The triazole ring has been associated with anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies show that triazole-containing compounds can effectively target cancer cells, making them potential candidates for cancer therapy .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of triazole derivatives against multidrug-resistant bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin, particularly against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 7.81 |
| Compound B | E. coli | 15.62 |
| This compound | TBD | TBD |
Anticancer Activity
In another investigation focusing on the anticancer potential of triazole derivatives, it was found that several compounds significantly inhibited the growth of MCF-7 breast cancer cells with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Compound C | MCF-7 | <0.1 |
| This compound | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in bacterial cell wall synthesis and cancer cell proliferation. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, while the thiophene moiety may contribute to the compound's ability to penetrate cellular membranes effectively.
Properties
IUPAC Name |
(E)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(6-5-14-4-2-8-22-14)17-9-12-11-20(19-18-12)13-3-1-7-16-10-13/h1-8,10-11H,9H2,(H,17,21)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSOCGOJXDRFDH-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














